N-cyclopentyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Overview
Description
N-cyclopentyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound that features a triazolopyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Mechanism of Action
Mode of Action
1,2,3-triazoles and pyrimidines often interact with their targets through hydrogen bonding .
Biochemical Pathways
Compounds containing 1,2,3-triazole and pyrimidine moieties have been found to affect a variety of biochemical pathways, depending on their specific structures and targets .
Pharmacokinetics
1,2,3-triazoles and pyrimidines generally have good bioavailability due to their ability to form hydrogen bonds .
Result of Action
Compounds containing 1,2,3-triazole and pyrimidine moieties have been found to have a variety of effects, including antitumor activities .
Action Environment
The stability and activity of 1,2,3-triazoles and pyrimidines can be influenced by factors such as ph and temperature .
Biochemical Analysis
Biochemical Properties
N-cyclopentyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with kinases, which are enzymes that play a pivotal role in cell signaling and regulation . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the proliferation and apoptosis of cancer cells, making it a potential candidate for anticancer therapy . Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cellular metabolism and overall cell health.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. For example, it can inhibit kinases by binding to their active sites, preventing the phosphorylation of target proteins . This inhibition can result in changes in gene expression and cellular responses, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence pathways related to energy metabolism, such as glycolysis and the tricarboxylic acid cycle . By modulating these pathways, it can alter the cellular energy balance and impact overall metabolic health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cell membranes and reach its target sites is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves the following steps:
Formation of the triazolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 3-amino-1,2,4-triazole and a suitable aldehyde or ketone.
Thioether formation: The triazolopyrimidine intermediate is then reacted with a thiol compound, such as p-tolylthiol, under basic conditions to form the thioether linkage.
Acetamide formation: The final step involves the reaction of the thioether intermediate with cyclopentylamine and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolopyrimidine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The aromatic ring and the triazolopyrimidine core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
Sulfoxides and sulfones: from oxidation reactions.
Dihydro derivatives: from reduction reactions.
Substituted derivatives: from substitution reactions.
Scientific Research Applications
N-cyclopentyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its heterocyclic structure.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Pharmaceutical Development: Potential lead compound for the development of new drugs.
Chemical Biology: Utilized in probing biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
Triazolopyrimidine derivatives: Compounds with similar core structures but different substituents.
Thioether-containing compounds: Compounds with similar thioether linkages but different core structures.
Uniqueness
N-cyclopentyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is unique due to its specific combination of a triazolopyrimidine core, a thioether linkage, and an acetamide group. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-cyclopentyl-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-12-6-8-14(9-7-12)24-17-16(22-23-24)18(20-11-19-17)26-10-15(25)21-13-4-2-3-5-13/h6-9,11,13H,2-5,10H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRMLYPYASPSHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4CCCC4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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